Methyl [4-(4-chlorophenoxy)phenyl]carbamodithioate
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Overview
Description
Methyl [4-(4-chlorophenoxy)phenyl]carbamodithioate is a chemical compound with the molecular formula C14H12ClNOS2 and a molecular weight of 309.83 g/mol . This compound is known for its unique structure, which includes a chlorophenoxy group and a carbamodithioate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [4-(4-chlorophenoxy)phenyl]carbamodithioate typically involves the reaction of 4-chlorophenol with 4-aminophenylcarbamodithioic acid methyl ester under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and optimized reaction conditions can also enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl [4-(4-chlorophenoxy)phenyl]carbamodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols and amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorophenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phenylcarbamodithioates. These products have various applications in chemical synthesis and research .
Scientific Research Applications
Methyl [4-(4-chlorophenoxy)phenyl]carbamodithioate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl [4-(4-chlorophenoxy)phenyl]carbamodithioate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids .
Comparison with Similar Compounds
Methyl [4-(4-chlorophenoxy)phenyl]carbamodithioate can be compared with other similar compounds, such as:
Methyl [4-(4-bromophenoxy)phenyl]carbamodithioate: This compound has a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
Methyl [4-(4-fluorophenoxy)phenyl]carbamodithioate: The presence of a fluorine atom can enhance the compound’s stability and alter its chemical properties.
Methyl [4-(4-methylphenoxy)phenyl]carbamodithioate: The methyl group can influence the compound’s solubility and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and properties.
Properties
Molecular Formula |
C14H12ClNOS2 |
---|---|
Molecular Weight |
309.8 g/mol |
IUPAC Name |
methyl N-[4-(4-chlorophenoxy)phenyl]carbamodithioate |
InChI |
InChI=1S/C14H12ClNOS2/c1-19-14(18)16-11-4-8-13(9-5-11)17-12-6-2-10(15)3-7-12/h2-9H,1H3,(H,16,18) |
InChI Key |
HUWTXDRUPOBVOP-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=S)NC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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